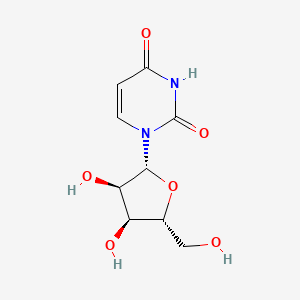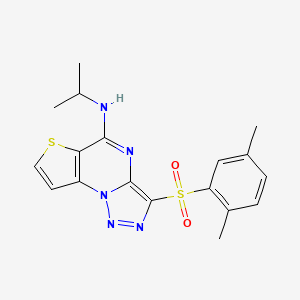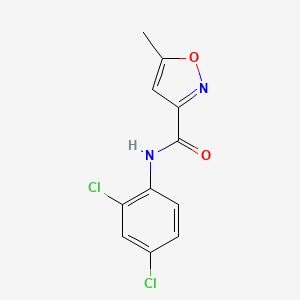
娃儿藤碱
描述
喹唑啉生物碱衍生物 1 属于喹唑啉家族,该家族以其多样的生物活性而闻名。喹唑啉化合物是有机杂环芳香族化合物,由苯环与嘧啶环稠合而成。 这些化合物因其潜在的治疗应用而受到广泛研究,包括抗癌、抗菌、抗真菌和抗炎特性 .
科学研究应用
Quinazoline alkaloid derivative 1 has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antibacterial, antifungal, and anti-inflammatory properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
作用机制
喹唑啉生物碱衍生物 1 的作用机制涉及其与特定分子靶标(如酶和受体)的相互作用。它可以抑制某些酶的活性,从而导致破坏癌细胞生存和增殖所必需的细胞过程。 此外,它可以与细菌细胞表面的受体结合,干扰其繁殖和引起感染的能力 .
类似化合物:
喹唑啉酮: 以其镇静和抗惊厥特性而闻名。
番泻碱: 一种具有支气管扩张和呼吸兴奋作用的生物碱。
脱氧番泻碱: 具有抗疟疾和抗菌活性.
独特性: 喹唑啉生物碱衍生物 1 以其广泛的生物活性及其增强治疗特性的修饰潜力而著称。 它能够发生各种化学反应,使其成为药物开发的多功能化合物 .
生化分析
Biochemical Properties
Vasicine interacts with various enzymes and proteins. It has been studied in combination with the related alkaloid vasicinone . Both the alkaloids in combination showed pronounced bronchodilatory activity in vivo and in vitro . They are also respiratory stimulants .
Cellular Effects
Vasicine has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . Vasicine has a cardiac–depressant effect, while vasicinone is a weak cardiac stimulant .
Molecular Mechanism
At the molecular level, Vasicine exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Vasicine change over time. It has been observed that Vasicine remains subtle in cell cultures of A. vasica .
Dosage Effects in Animal Models
The effects of Vasicine vary with different dosages in animal models . Detailed studies on threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are still needed.
Metabolic Pathways
The metabolic pathway of Vasicine in vivo and in vitro mainly involves monohydroxylation, dihydroxylation, trihydroxylation, oxidation, desaturation, sulfation, and glucuronidation . The main metabolic soft spots in the chemical structure of Vasicine were the 3-hydroxyl group and the C-9 site .
准备方法
合成路线和反应条件: 喹唑啉生物碱衍生物 1 的合成通常涉及在酸性条件下用甲酰胺与邻氨基苯甲酸反应形成喹唑啉核心。 然后可以通过各种化学反应进一步修饰该核心,引入不同的官能团,从而增强其生物活性 .
工业生产方法: 喹唑啉衍生物的工业生产通常采用微波辅助合成、金属介导反应和相转移催化,以实现高产率和高纯度。 这些方法因其效率和可扩展性而受到青睐 .
化学反应分析
反应类型: 喹唑啉生物碱衍生物 1 会发生几种类型的化学反应,包括:
氧化: 该反应通常涉及使用过氧化氢或高锰酸钾等氧化剂来引入含氧官能团。
还原: 还原剂如硼氢化钠或氢化锂铝用于还原喹唑啉衍生物,通常将硝基转化为胺。
常用试剂和条件:
氧化: 过氧化氢,高锰酸钾。
还原: 硼氢化钠,氢化锂铝。
取代: 卤代喹唑啉衍生物,亲核试剂,亲电试剂。
主要产物: 这些反应产生的主要产物包括各种具有增强生物活性的取代喹唑啉衍生物 .
4. 科研应用
喹唑啉生物碱衍生物 1 具有广泛的科研应用:
化学: 用作合成更复杂分子的构建块。
生物学: 研究其作为酶抑制剂的潜力及其与生物大分子之间的相互作用。
工业: 用于开发新的药物和农用化学品.
相似化合物的比较
Quinazolinone: Known for its sedative and anticonvulsant properties.
Vasicine: An alkaloid with bronchodilator and respiratory stimulant effects.
Deoxyvasicinone: Exhibits antimalarial and antibacterial activities.
Uniqueness: Quinazoline alkaloid derivative 1 stands out due to its broad spectrum of biological activities and its potential for modification to enhance its therapeutic properties. Its ability to undergo various chemical reactions makes it a versatile compound for drug development .
属性
CAS 编号 |
6159-55-3 |
|---|---|
分子式 |
C11H12N2O |
分子量 |
188.23 g/mol |
IUPAC 名称 |
(3R)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-3-ol |
InChI |
InChI=1S/C11H12N2O/c14-10-5-6-13-7-8-3-1-2-4-9(8)12-11(10)13/h1-4,10,14H,5-7H2/t10-/m1/s1 |
InChI 键 |
YIICVSCAKJMMDJ-SNVBAGLBSA-N |
SMILES |
C1CN2CC3=CC=CC=C3N=C2C1O |
手性 SMILES |
C1CN2CC3=CC=CC=C3N=C2[C@@H]1O |
规范 SMILES |
C1CN2CC3=CC=CC=C3N=C2C1O |
外观 |
Solid powder |
Key on ui other cas no. |
6159-55-3 |
Pictograms |
Irritant |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
peganine peganine hydrochloride dihydrate vasicine vasicine hydrochloride, (R)-isomer vasicine monohydrochloride, (R)-isomer vasicine, (+-)-isome |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Vasicine's interaction with these targets translate to its observed effects in biological systems?
A1: The interaction of Vasicine with its molecular targets elicits a cascade of downstream effects, leading to its therapeutic benefits:
- Bronchodilation: By inhibiting AChE, Vasicine increases acetylcholine levels, promoting smooth muscle relaxation in the airways, thus contributing to its bronchodilatory effects. []
- Anti-inflammatory Action: Vasicine's ability to inhibit inflammatory mediators and enzymes like p38 MAPK contributes to its anti-inflammatory properties, potentially beneficial in conditions like asthma and bronchitis. []
- Cognitive Enhancement: AChE inhibition by Vasicine, leading to elevated acetylcholine levels, is also implicated in its potential cognitive-enhancing effects, particularly in neurodegenerative diseases like Alzheimer's disease. []
Q2: What is the molecular formula and weight of Vasicine?
A2: The molecular formula of Vasicine is C11H12N2O, and its molecular weight is 188.23 g/mol.
Q3: Are there any specific spectroscopic data available for Vasicine identification?
A3: Yes, researchers commonly utilize various spectroscopic techniques to identify and characterize Vasicine: * UV-Vis Spectroscopy: Vasicine typically exhibits a characteristic UV absorbance maximum around 280 nm. [] * FTIR Spectroscopy: FTIR analysis helps identify functional groups in Vasicine, such as C=O, C-N, and N-H stretching vibrations. [, , ] * NMR Spectroscopy: Both 1H NMR and 13C NMR spectroscopy provide detailed structural information about Vasicine, including the arrangement of protons and carbons in its molecule. [, ] * Mass Spectrometry: This technique helps determine the molecular weight of Vasicine and its fragmentation pattern, further aiding in its identification. [, , , ]
Q4: Has computational chemistry been employed in Vasicine research?
A4: Yes, computational techniques like molecular docking have been used to study the interaction of Vasicine with potential target proteins. For example, a study investigated the binding affinity of Vasicine to the Thromboxane A2 receptor (TXA2R) to explore its potential for treating thrombocytopenia in dengue complications. [] Another study used in-silico approaches to identify potential anti-mycobacterial targets of Vasicine and its derivatives. []
Q5: How do structural modifications of Vasicine affect its activity?
A5: While limited information is available on specific SAR studies for Vasicine, research suggests that the presence and position of functional groups significantly influence its biological activity. For example: * Oxidation: Vasicine, with a saturated pyrimidine ring, exhibits stronger cholinesterase inhibitory activity compared to its oxidized counterpart, Vasicinone. [] * Hydroxylation: Introduction of hydroxyl groups can alter Vasicine's metabolism and potentially influence its activity and pharmacokinetic properties. []
Q6: What are some strategies employed to improve the stability and bioavailability of Vasicine in formulations?
A6: Researchers have explored several strategies to enhance the stability and bioavailability of Vasicine: * Microencapsulation: Encapsulating Vasicine with polymers like gum acacia or maltodextrin using spray-drying techniques has demonstrated improved stability, controlled release, and potentially enhanced bioavailability. [, ] * Complex Salt Formation: Forming complex salts of Vasicine with zinc chloride during extraction and purification can enhance its stability and facilitate separation from other alkaloids. []
Q7: What is the bioavailability of Vasicine?
A7: The bioavailability of Vasicine can vary depending on the route of administration and the formulation. One study on Wistar rats reported a mean peak plasma concentration of 12.8 ng/mL at 4 hours after oral administration of 0.065 mg/kg pure Vasicine. [] Another study investigated the pharmacokinetic interaction of Vasicine with Salbutamol in rabbits. [] Further research is necessary to fully elucidate the bioavailability of Vasicine in different formulations and species.
Q8: What are the major metabolic pathways of Vasicine?
A8: Research indicates that Vasicine undergoes extensive metabolism, primarily in the liver, through various pathways, including: * Hydroxylation: Introduction of hydroxyl groups at various positions on the Vasicine molecule. * Oxidation: Conversion of Vasicine to its oxidized form, Vasicinone. * Sulfation and Glucuronidation: Conjugation with sulfate and glucuronide moieties, increasing water solubility for excretion. []
Q9: How is Vasicine excreted from the body?
A9: The primary route of Vasicine elimination is renal clearance, with metabolites mainly excreted through urine. []
Q10: What are the in vitro and in vivo models used to study the efficacy of Vasicine?
A10: Various in vitro and in vivo models have been used to investigate the efficacy of Vasicine: * In Vitro Studies: * Antimicrobial Activity: Assessed using agar well diffusion and microbroth dilution methods against various bacterial strains. [, ] * Antioxidant Activity: Determined using assays like ABTS, DPPH radical scavenging, ferric reducing power, hydroxyl radical scavenging, and hydrogen peroxide assay. [] * Anti-inflammatory Activity: Evaluated using proteinase and lipoxygenase inhibition assays, as well as BSA and egg albumin denaturation methods. [] * Antidiabetic Activity: Assessed using α-amylase, α-glucosidase inhibition, and non-enzymatic glycosylation of hemoglobin assays. [] * Antiviral Activity: Investigated against HIV-protease. [] * Anticancer Activity: Evaluated against lung cancer and human fibroblast cell lines. [] * In Vivo Studies: * Rodent Models: Used to assess bronchodilatory activity, anti-inflammatory effects, and impact on respiratory parameters in models of asthma and bronchitis. [, , ] * Zebrafish Models: Employed to investigate the effects of Vasicine on neuroinflammation and cognitive function. []
Q11: What is the efficacy of Vasicine in treating respiratory ailments?
A11: Vasicine has been traditionally used to treat respiratory ailments. Its bronchodilatory effect has been demonstrated in various studies. [, , , ] One study highlighted that its bronchodilatory action is comparable to commercially available mucolytics like bromhexine and ambroxol. []
Q12: What analytical techniques are used to quantify Vasicine?
A12: Several analytical techniques are employed for the qualitative and quantitative determination of Vasicine: * Thin Layer Chromatography (TLC): TLC serves as a rapid and simple method for the initial identification and screening of Vasicine. [, , , , , ] * High-Performance Thin Layer Chromatography (HPTLC): HPTLC offers enhanced resolution and sensitivity compared to TLC, enabling accurate quantification of Vasicine in plant materials and formulations. [, , , , ] * High-Performance Liquid Chromatography (HPLC): HPLC, particularly coupled with UV or PDA detectors, provides a robust and widely used method for quantifying Vasicine in various matrices. [, , , , , , , , ] * Ultra-Performance Liquid Chromatography (UPLC): UPLC, often coupled with mass spectrometry, offers increased speed and sensitivity for analyzing Vasicine and its metabolites. [, ]
Q13: Are there any known alternatives or substitutes for Vasicine?
A13: Yes, several compounds with similar pharmacological activities to Vasicine have been identified, including: * Bromhexine: A synthetic derivative of the naturally occurring compound vasicine, frequently used as a mucolytic agent. [, ] * Ambroxol: Another synthetic derivative of vasicine, recognized for its secretolytic and mucolytic properties. [, ]
Q14: What is the historical context of using Vasicine in traditional medicine?
A14: Adhatoda vasica, the primary source of Vasicine, has a long history of use in traditional medicine systems, particularly Ayurveda, for treating respiratory ailments like asthma, bronchitis, and cough. Its traditional use highlights the potential therapeutic benefits of Vasicine and encourages further scientific investigation. [, , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















